molecular formula C11H10N2O3 B8707497 1-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid CAS No. 88597-54-0

1-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid

Cat. No. B8707497
Key on ui cas rn: 88597-54-0
M. Wt: 218.21 g/mol
InChI Key: GLHYEOAMARJAJN-UHFFFAOYSA-N
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Patent
US04537886

Procedure details

The ester prepared in (b) above (245 mg, 0.99 mmol) in 2.5N sodium hydroxide (5 ml) and ethanol (1 ml) was stirred at reflux under nitrogen for 0.75 hours. and then allowed to cool. The solution was washed with ethylacetate and then acidified to pH 1.5 (5 N HCl), whereupon the title compound precipitated out, was filtered and was washed with water. Drying in vacuum gave (183 mg). νmax (Nujol) 1655, 1580, 1525, 1325, 1140, 100, cm-1. δ(CD3OD+Drop D6DMSO) 2.38 (3H,s, p-CH3), 7.50 (4H, ABq, J9 Hz, aryl protons) 8.55 (1H,s,C3 pyrazole proton). Found:M+, 2.8.0696; C11H10N2O3 requires M,218.0691.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1H,s,C3 pyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:10](=[O:11])[NH:9][N:8]([C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)[CH:7]=1)=[O:5])C.C(O)C>[OH-].[Na+]>[CH3:18][C:15]1[CH:14]=[CH:13][C:12]([N:8]2[CH:7]=[C:6]([C:4]([OH:5])=[O:3])[C:10](=[O:11])[NH:9]2)=[CH:17][CH:16]=1 |f:2.3|

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=CN(NC1=O)C1=CC=C(C=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
1H,s,C3 pyrazole
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 0.75 hours
Duration
0.75 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
The solution was washed with ethylacetate
CUSTOM
Type
CUSTOM
Details
precipitated out
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
Drying in vacuum
CUSTOM
Type
CUSTOM
Details
gave (183 mg)

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C=C1)N1NC(C(=C1)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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